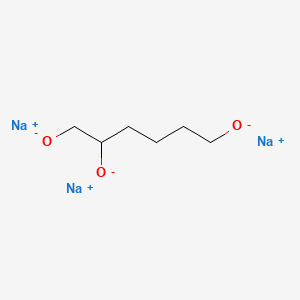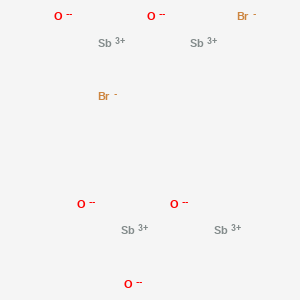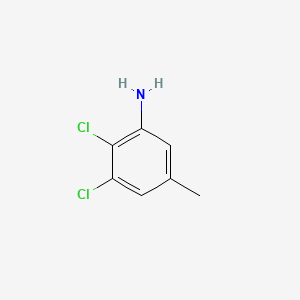
Tungsten carbide cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten carbide cobalt, often referred to as cemented carbide, is a composite material known for its exceptional hardness, wear resistance, and durability. This compound is a blend of tungsten carbide, a material recognized for its extreme hardness, and cobalt, which acts as a binder to hold the tungsten carbide particles together. The combination of these elements results in a material that is exceptionally strong and versatile, making it invaluable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Powder Preparation: Tungsten carbide powder is mixed with cobalt powder in precise ratios.
Compaction: The mixed powders are pressed into a desired shape using high pressure.
Sintering: The compacted material is heated to a temperature just below the melting point of cobalt.
Industrial Production Methods:
Molten Salt Electrolysis: This method involves using tungsten carbide-cobalt scrap as a sacrificial anode and an electrolyte composed of sodium chloride and potassium chloride salts.
Solid-Phase, Liquid-Phase, and Vapor-Phase Methods: These methods are used to prepare ultra-fine tungsten carbide powders.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures.
Reduction: Reduction reactions can be used to revert tungsten trioxide back to tungsten carbide.
Carburization: This reaction involves the formation of tungsten carbide from tungsten and carbon sources.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments are common conditions for oxidation reactions.
Reduction: Hydrogen gas is commonly used as a reducing agent in reduction reactions.
Carburization: Graphite or other carbon sources are used in carburization reactions, typically at temperatures ranging from 900 to 2000°C.
Major Products Formed:
Oxidation: Tungsten trioxide and cobalt oxide.
Reduction: Tungsten carbide.
Carburization: Tungsten carbide.
Chemistry:
- This compound is used in the production of cutting tools, abrasives, and wear-resistant coatings due to its hardness and durability .
Biology and Medicine:
- Research is being conducted on the use of this compound in biomedical applications, such as radiation shielding materials .
Industry:
作用機序
The mechanism by which tungsten carbide cobalt exerts its effects is primarily through its physical properties. The cobalt binder enhances the adhesion and ductility of the naturally brittle tungsten carbide, allowing it to withstand high-stress environments . The tungsten carbide particles provide exceptional hardness and wear resistance, making the material suitable for cutting, drilling, and machining operations .
類似化合物との比較
- Tungsten Boride
- Tungsten Nitride
- Molybdenum Carbide
- Titanium Carbide
- Silicon Carbide
Comparison:
- Tungsten Carbide vs. Tungsten Boride: Tungsten carbide is harder and more wear-resistant than tungsten boride, making it more suitable for cutting and drilling applications .
- Tungsten Carbide vs. Tungsten Nitride: Tungsten carbide has higher hardness and thermal stability compared to tungsten nitride .
- Tungsten Carbide vs. Molybdenum Carbide: Tungsten carbide is more wear-resistant and has higher hardness than molybdenum carbide .
- Tungsten Carbide vs. Titanium Carbide: Tungsten carbide has higher density and hardness compared to titanium carbide .
- Tungsten Carbide vs. Silicon Carbide: Tungsten carbide is more wear-resistant and has higher hardness than silicon carbide .
Tungsten carbide cobalt stands out due to its unique combination of hardness, wear resistance, and toughness, making it an invaluable material in various industrial applications.
特性
IUPAC Name |
cobalt;methylidynetungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH.Co.W/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHVRMRUVYPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[W].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












